Lusutrombopag-d13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

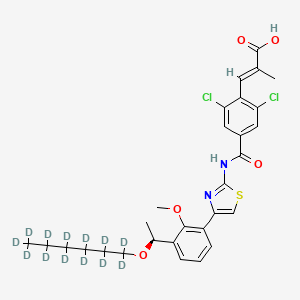

Molecular Formula |

C29H32Cl2N2O5S |

|---|---|

Molecular Weight |

604.6 g/mol |

IUPAC Name |

(E)-3-[2,6-dichloro-4-[[4-[2-methoxy-3-[(1S)-1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexoxy)ethyl]phenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid |

InChI |

InChI=1S/C29H32Cl2N2O5S/c1-5-6-7-8-12-38-18(3)20-10-9-11-21(26(20)37-4)25-16-39-29(32-25)33-27(34)19-14-23(30)22(24(31)15-19)13-17(2)28(35)36/h9-11,13-16,18H,5-8,12H2,1-4H3,(H,35,36)(H,32,33,34)/b17-13+/t18-/m0/s1/i1D3,5D2,6D2,7D2,8D2,12D2 |

InChI Key |

NOZIJMHMKORZBA-GDFYEYDRSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O[C@@H](C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)/C=C(\C)/C(=O)O)Cl |

Canonical SMILES |

CCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)C=C(C)C(=O)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Purification of Lusutrombopag-d13

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and purification strategy for Lusutrombopag-d13, a deuterated isotopologue of the thrombopoietin receptor agonist Lusutrombopag. Due to the limited publicly available information on the synthesis of this compound, this guide is based on the known synthetic routes of Lusutrombopag and established deuterium labeling methodologies. The guide details the necessary experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic and purification workflows to aid in comprehension and practical application.

Introduction

Lusutrombopag is a small molecule, orally bioavailable thrombopoietin (TPO) receptor agonist. It stimulates the proliferation and differentiation of megakaryocytes, leading to an increase in platelet production. Deuterated compounds, such as this compound, are valuable tools in pharmaceutical research, particularly in pharmacokinetic and metabolic studies, due to the kinetic isotope effect which can alter metabolic pathways and rates. This guide outlines a plausible and detailed methodology for the synthesis and purification of this compound for research purposes.

Proposed Synthesis of this compound

The proposed synthesis of this compound is a multi-step process commencing with the preparation of key deuterated and non-deuterated intermediates, followed by their coupling and subsequent functional group transformations. The deuterium labeling is strategically introduced via deuterated starting materials to ensure high isotopic incorporation.

Synthesis of Intermediate 1: 2,6-dichloro-4-formylbenzoic acid

The synthesis of this key aromatic aldehyde intermediate can be achieved from 2,6-dichlorotoluene through a series of oxidation and formylation reactions.

Experimental Protocol:

-

Oxidation of 2,6-dichlorotoluene: 2,6-dichlorotoluene is oxidized to 2,6-dichlorobenzoic acid using a strong oxidizing agent such as potassium permanganate in an alkaline solution. The reaction mixture is heated under reflux, followed by acidification to precipitate the carboxylic acid.

-

Chlorination to Acid Chloride: The dried 2,6-dichlorobenzoic acid is converted to its corresponding acid chloride, 2,6-dichloro-benzoyl chloride, by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM).

-

Formylation: The 2,6-dichlorobenzoyl chloride is then subjected to a Rosenmund reduction, where the acid chloride is hydrogenated over a poisoned palladium catalyst (e.g., Pd/BaSO₄) to yield 2,6-dichloro-4-formylbenzoic acid.

Synthesis of Intermediate 2: (S)-1-(hexyloxy-d13)ethan-1-ol

This chiral alcohol intermediate is prepared from a deuterated starting material to introduce the d13 label.

Experimental Protocol:

-

Preparation of Hexan-d13-ol: Commercially available 1-bromohexane-d13 is converted to its corresponding Grignard reagent by reacting with magnesium turnings in anhydrous diethyl ether. The Grignard reagent is then reacted with paraformaldehyde to yield hexan-d13-ol after acidic workup.

-

Alkylation of (S)-1-phenylethan-1-ol: (S)-1-phenylethan-1-ol is deprotonated with a strong base like sodium hydride in an inert solvent such as tetrahydrofuran (THF). The resulting alkoxide is then reacted with 1-bromohexane-d13 to yield (S)-1-(hexyloxy-d13)ethyl)benzene.

-

Deprotection: The phenyl group is removed via hydrogenolysis using a palladium on carbon catalyst to afford the chiral alcohol, (S)-1-(hexyloxy-d13)ethan-1-ol.

Synthesis of Intermediate 3: 4-(3-((S)-1-(hexyloxy-d13)ethyl)-2-methoxyphenyl)thiazol-2-amine

This thiazole intermediate is synthesized through a Hantzsch thiazole synthesis.

Experimental Protocol:

-

Preparation of 2-methoxy-3-((S)-1-(hexyloxy-d13)ethyl)benzaldehyde: (S)-1-(hexyloxy-d13)ethan-1-ol is used to alkylate 2-hydroxy-3-methoxybenzaldehyde in the presence of a base such as potassium carbonate in a solvent like acetone.

-

Thiazole Ring Formation: The resulting aldehyde is then reacted with thiourea in the presence of an oxidizing agent like iodine and a base such as sodium bicarbonate in ethanol to form the aminothiazole ring.

Final Assembly of this compound

The final steps involve the coupling of the intermediates and a subsequent Horner-Wadsworth-Emmons reaction.

Experimental Protocol:

-

Amide Coupling: Intermediate 1 (2,6-dichloro-4-formylbenzoic acid) is coupled with Intermediate 3 (4-(3-((S)-1-(hexyloxy-d13)ethyl)-2-methoxyphenyl)thiazol-2-amine) using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF).

-

Horner-Wadsworth-Emmons Reaction: The resulting aldehyde is then subjected to a Horner-Wadsworth-Emmons reaction with the ylide generated from triethyl 2-phosphonopropionate and a strong base (e.g., sodium hydride) in THF to introduce the (E)-2-methylprop-2-enoic acid moiety.

-

Saponification: The final step is the saponification of the ester to the carboxylic acid using a base like lithium hydroxide in a mixture of THF and water, followed by acidic workup to yield this compound.

Purification of this compound

Purification of the final compound is critical to remove any unreacted starting materials, intermediates, and by-products. A multi-step purification strategy is proposed.

Flash Chromatography

Initial purification of the crude product after the final reaction workup can be performed using flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes is typically effective for separating the bulk of the impurities.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving high purity, preparative reverse-phase HPLC is the method of choice.

Experimental Protocol:

-

Column: A C18 stationary phase is recommended.

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase system.

-

Detection: UV detection at a wavelength where Lusutrombopag has strong absorbance (e.g., 254 nm) is used to monitor the elution of the product.

-

Fraction Collection: Fractions corresponding to the main product peak are collected.

Chiral Purification

Since the synthesis involves a chiral center, it is essential to ensure the enantiomeric purity of the final product. Chiral HPLC can be employed for this purpose.

Experimental Protocol:

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak series) is often effective for separating enantiomers of pharmaceutical compounds.

-

Mobile Phase: A mixture of a non-polar solvent like hexane and an alcohol such as isopropanol is typically used.

-

Detection: UV detection.

Data Presentation

| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) | Purity (%) |

| 2.1 | Synthesis of Intermediate 1 | 2,6-dichlorotoluene, KMnO₄, SOCl₂, Pd/BaSO₄ | Water, DCM | 60-70 | >95 (by NMR) |

| 2.2 | Synthesis of Intermediate 2 | 1-bromohexane-d13, Mg, (S)-1-phenylethan-1-ol, NaH | Diethyl ether, THF | 75-85 | >98 (by GC) |

| 2.3 | Synthesis of Intermediate 3 | 2-hydroxy-3-methoxybenzaldehyde, thiourea, I₂ | Acetone, Ethanol | 50-60 | >95 (by LC-MS) |

| 2.4 | Final Assembly | Intermediate 1, Intermediate 3, HATU, triethyl 2-phosphonopropionate, LiOH | DMF, THF | 40-50 | >90 (crude) |

| 3.2 | Preparative HPLC | C18 column, Acetonitrile/Water with TFA | - | >90 (recovery) | >99 (by HPLC) |

| 3.3 | Chiral HPLC | Chiralpak column, Hexane/Isopropanol | - | >95 (recovery) | >99.5 (ee) |

Visualizations

Caption: Proposed synthetic workflow for this compound.

Caption: Proposed purification workflow for this compound.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and purification of this compound. The outlined experimental protocols are based on established chemical principles and known synthetic routes for the non-deuterated analogue. Researchers and drug development professionals can use this guide as a foundational resource for the laboratory-scale production of this important deuterated standard. It is imperative to note that all synthetic procedures should be carried out by trained professionals in a controlled laboratory setting, with appropriate safety precautions. Further optimization of reaction conditions and purification methods may be necessary to achieve the desired yield and purity.

An In-depth Technical Guide to the Mechanism of Action of Lusutrombopag as a TPO Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lusutrombopag is an orally bioavailable, small-molecule thrombopoietin (TPO) receptor agonist.[1][2] It is designed for the treatment of thrombocytopenia, particularly in adult patients with chronic liver disease (CLD) who are scheduled to undergo an invasive procedure.[1][3] Endogenous thrombopoietin is the primary cytokine responsible for regulating megakaryopoiesis and platelet production.[4] Lusutrombopag mimics the effects of endogenous TPO, stimulating the proliferation and differentiation of megakaryocyte progenitor cells, ultimately leading to an increased platelet count and reducing the need for platelet transfusions.[1][4][5]

Core Mechanism of Action: TPO Receptor Binding and Activation

Lusutrombopag exerts its pharmacological effect by acting as an agonist at the thrombopoietin receptor (TPO-R), also known as c-Mpl or CD110.[4] Unlike endogenous TPO or the peptibody TPO-RA romiplostim, which bind to the extracellular domain of the receptor, lusutrombopag is a non-peptide agent that binds to the transmembrane domain of the human TPO receptor.[1][2][3][6] This interaction induces a conformational change in the receptor, initiating downstream intracellular signaling cascades.[7] This binding and activation occur on various hematopoietic cells, including hematopoietic stem cells, megakaryocyte precursors, and mature megakaryocytes.[3][6] Lusutrombopag demonstrates high specificity for the human TPO receptor.[1][8]

Downstream Signaling Pathways

Activation of the TPO receptor by lusutrombopag triggers the same signal transduction systems as endogenous TPO.[1][9] This initiates a cascade of intracellular signaling pathways crucial for cell growth, differentiation, and survival. The primary pathways activated include:

-

JAK-STAT Pathway: Upon receptor activation, associated Janus kinase 2 (JAK2) molecules are brought into proximity and trans-phosphorylate each other. Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the TPO receptor.[10] These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5.[6][9] Once docked, STATs are themselves phosphorylated by JAK2, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of genes involved in megakaryocyte proliferation and differentiation.[11][12]

-

MAPK Pathway: The activated TPO receptor complex can also initiate the mitogen-activated protein kinase (MAPK) pathway, including the ERK (extracellular signal-regulated kinase) cascade.[6] This pathway is known to play a significant role in cell proliferation and maturation of megakaryocyte progenitors.[6][10]

-

PI3K-AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)-AKT signaling pathway is another key cascade activated by lusutrombopag.[6] This pathway is essential for promoting cell survival by inhibiting apoptosis and is also involved in cell cycle progression.[6][10]

Collectively, the activation of these pathways promotes the expansion and maturation of megakaryocytes and inhibits their apoptosis, resulting in increased platelet production.[6]

Data Presentation

Table 1: Pharmacokinetic Properties of Lusutrombopag

| Parameter | Value | Source |

| Plasma Protein Binding | >99.9% | [1][6] |

| Apparent Volume of Distribution | 39.5 L (23.5% CV) in healthy subjects | [1] |

| Metabolism | Primarily via CYP4 enzymes (especially CYP4A11), ω- and β-oxidation, and glucuronidation | [1] |

| Excretion | ~83% in feces (16% as unchanged drug), ~1% in urine | [1] |

Table 2: Pharmacodynamic and Efficacy Data from Clinical Trials

| Parameter | Lusutrombopag (3 mg) | Placebo | Source |

| Patients not requiring platelet transfusion (L-PLUS 2 Trial) | 64.8% (70/108) | 29.0% (31/107) | [13] |

| Patients not requiring platelet transfusion (L-PLUS 1 Trial - Japan) | 79.2% | 12.5% | [14] |

| Median time to reach max platelet count (in patients without transfusion) | 12.0 days (range: 5 to 35) | N/A | [1] |

| Mean max platelet count (in patients without transfusion) | 86.9 (±27.2) × 10⁹/L | N/A | [1] |

| Median duration of platelet count ≥ 50 × 10⁹/L (without transfusion) | 19.2 days | 0.0 days (with transfusion) | [13] |

| Probability of platelet count ≥ 50,000/μL (PK/PD Simulation) | 85.2% | N/A | [15] |

Experimental Protocols

Detailed experimental protocols are often proprietary. However, based on published literature, the methodologies for assessing the activity of TPO receptor agonists like lusutrombopag can be outlined.

In Vitro TPO Receptor Activation and Proliferation Assay

Objective: To determine the functional activity of lusutrombopag by measuring its ability to induce proliferation in a TPO-dependent cell line.

Methodology:

-

Cell Line: A murine or human hematopoietic cell line (e.g., Ba/F3 or 32D) engineered to express the human TPO receptor (c-Mpl) is commonly used.[16] These cells are cytokine-dependent for survival and proliferation.

-

Cell Culture: Cells are cultured in appropriate media but are washed and starved of cytokines prior to the assay to establish a baseline state.

-

Compound Preparation: Lusutrombopag is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to create a range of concentrations for dose-response analysis.

-

Assay Execution: The cytokine-starved cells are plated in 96-well plates. The various concentrations of lusutrombopag, a positive control (recombinant human TPO), and a negative control (vehicle) are added to the wells.

-

Incubation: The plates are incubated for a set period (e.g., 48-72 hours) to allow for cell proliferation in response to TPO receptor activation.

-

Viability/Proliferation Measurement: Cell proliferation is quantified using a colorimetric or luminescent assay that measures metabolic activity or ATP content (e.g., MTS or CellTiter-Glo® assay).[16]

-

Data Analysis: The signal intensity is plotted against the log of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).

Megakaryocyte Differentiation Assay from CD34+ Progenitor Cells

Objective: To assess the ability of lusutrombopag to induce the differentiation of primary human hematopoietic stem/progenitor cells into mature megakaryocytes.

Methodology:

-

Cell Isolation: CD34+ hematopoietic stem and progenitor cells are isolated from human bone marrow, cord blood, or mobilized peripheral blood using immunomagnetic bead selection.

-

Liquid Culture: Isolated CD34+ cells are cultured in a serum-free medium supplemented with a baseline cytokine cocktail to support initial survival and growth.

-

Treatment: The culture is divided into groups, and lusutrombopag is added at various concentrations. Positive (TPO) and negative (no TPO-RA) controls are included.

-

Incubation: The cells are cultured for an extended period (e.g., 10-14 days) to allow for differentiation.

-

Analysis: The differentiation into the megakaryocytic lineage is assessed by:

-

Flow Cytometry: Staining for megakaryocyte-specific surface markers, such as CD41a (integrin αIIb) and CD42b (glycoprotein Ibα).

-

Morphology: Cytospin preparations are stained (e.g., with Wright-Giemsa) to observe the characteristic morphology of large, polyploid megakaryocytes.

-

Colony-Forming Unit (CFU) Assay: Cells can be plated in semi-solid media (e.g., MegaCult™-C) to specifically quantify the number of megakaryocyte colony-forming units (CFU-Meg).

-

Conclusion

Lusutrombopag is a potent, orally administered TPO receptor agonist that effectively stimulates platelet production. Its mechanism of action is initiated by binding to the transmembrane domain of the TPO receptor, which activates key intracellular signaling pathways, including JAK-STAT, PI3K-AKT, and MAPK. This signaling cascade promotes the proliferation, differentiation, and survival of megakaryocytic progenitor cells, leading to a clinically significant increase in circulating platelet counts. This targeted mechanism provides a valuable therapeutic option for managing thrombocytopenia in patients with chronic liver disease, thereby reducing their reliance on platelet transfusions prior to invasive procedures.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Lusutrombopag | C29H32Cl2N2O5S | CID 49843517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Systematic Review with Meta-Analysis: Efficacy and Safety of Lusutrombopag for Severe Thrombocytopenia in Patients with Chronic Liver Disease Undergoing Invasive Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. immune-system-research.com [immune-system-research.com]

- 5. Efficacy of Lusutrombopag for Thrombocytopenia in Patients with Chronic Liver Disease Scheduled to Undergo Invasive Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Frontiers | Thrombopoietin-receptor agonists for adult patients with immune thrombocytopenia: a narrative review and an approach for managing patients fasting intermittently [frontiersin.org]

- 8. Lusutrombopag increases hematocytes in a compensated liver cirrhosis patient - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A network map of thrombopoietin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the JAK/STAT Signaling Pathway in Hepatocellular Carcinoma: Unraveling Signaling Complexity and Therapeutic Implications [mdpi.com]

- 13. Lusutrombopag for the Treatment of Thrombocytopenia in Patients With Chronic Liver Disease Undergoing Invasive Procedures (L‐PLUS 2) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic Assessment and Treatment Effect of Lusutrombopag in Child–Pugh Class C Patients: Review of Patient Data from Two Clinical Studies and Post-Marketing Surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetic/Pharmacodynamic Modelling and Simulation of Lusutrombopag, a Novel Thrombopoietin Receptor Agonist, for the Treatment of Thrombocytopenia in Patients with Chronic Liver Disease Undergoing Invasive Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. endocrine-abstracts.org [endocrine-abstracts.org]

An In-depth Technical Guide to the Physical and Chemical Stability of Lusutrombopag-d13

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific physical and chemical stability of Lusutrombopag-d13 is limited. This guide provides a comprehensive framework based on the known properties of Lusutrombopag, general principles of drug stability, and regulatory guidelines for stability testing. The experimental protocols described are derived from industry standards, primarily the International Council for Harmonisation (ICH) guidelines, and should be adapted and validated for specific applications.

Introduction to Lusutrombopag and its Deuterated Analog

Lusutrombopag is an orally bioavailable, small molecule thrombopoietin (TPO) receptor agonist. It stimulates the proliferation and differentiation of megakaryocytes, leading to an increase in platelet production. The deuterated analog, this compound, is a stable isotope-labeled version of the parent compound, often used as an internal standard in pharmacokinetic and metabolism studies. While the core chemical structure remains the same, the substitution of hydrogen with deuterium atoms can subtly influence the molecule's metabolic stability and physicochemical properties. Understanding the stability of this compound is crucial for its use as a reliable analytical standard and for predicting its behavior under various storage and experimental conditions.

Potential Degradation Pathways of Lusutrombopag

Based on the known metabolism of Lusutrombopag, several potential degradation pathways can be inferred. The primary metabolic routes for Lusutrombopag involve oxidation and glucuronidation.[1] CYP4 enzymes, particularly CYP4A11, are the main contributors to its metabolism.[1] These metabolic pathways suggest that the molecule is susceptible to:

-

Oxidative Degradation: The presence of alkyl and aryl groups in the Lusutrombopag structure provides sites for oxidative attack. Forced degradation studies using oxidizing agents would be necessary to identify specific degradation products.

-

Hydrolytic Degradation: The amide linkage in the molecule could be susceptible to hydrolysis under acidic or basic conditions.

-

Photodegradation: The aromatic rings and conjugated double bonds in the structure suggest potential sensitivity to light, which could lead to isomerization or other photochemical reactions.

Experimental Protocols for Stability and Forced Degradation Studies

The following experimental protocols are based on the ICH Q1A(R2) guideline for stability testing of new drug substances.[2][3][4]

Stability Testing Protocol

A comprehensive stability testing program for this compound would involve long-term, intermediate, and accelerated studies.

Table 1: ICH Recommended Stability Testing Conditions

| Study Type | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Source: ICH Q1A(R2) Guideline[2][5]

Methodology:

-

Sample Preparation: At least three primary batches of this compound should be used for the stability studies.[2][3][6] The substance should be stored in containers that simulate the proposed packaging.

-

Testing Frequency: For long-term studies, samples should be tested every 3 months for the first year, every 6 months for the second year, and annually thereafter.[2][6] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[2][6]

-

Analytical Procedures: Validated stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be used to monitor the purity, potency, and degradation products of this compound.[2][7] Physical properties, such as appearance, color, and solubility, should also be monitored.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[6][8]

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Methodology |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Neutral Hydrolysis | Water at 60°C for 24 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Dry heat at 80°C for 48 hours |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B) |

Methodology:

-

Sample Preparation: Solutions of this compound are prepared and subjected to the stress conditions outlined in Table 2. Solid samples are used for thermal and photostability testing.

-

Analysis: The stressed samples are analyzed using a suitable stability-indicating method (e.g., HPLC-MS) to separate and identify the parent drug and any degradation products. Mass balance should be assessed to ensure that all degradation products are accounted for.

Analytical Methodologies

A combination of analytical techniques is typically employed to assess the stability of a drug substance.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for stability testing due to its high resolution and sensitivity.[7] A reversed-phase HPLC method with a C18 column is often a good starting point for small molecules like this compound.

-

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry is invaluable for the identification and structural elucidation of degradation products.[7][9]

-

Spectroscopy: UV-Vis spectroscopy can be used for quantification, while Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about changes in the chemical structure.

Mandatory Visualizations

Lusutrombopag Signaling Pathway

Lusutrombopag acts as an agonist of the thrombopoietin (TPO) receptor, mimicking the effects of endogenous TPO. This interaction triggers intracellular signaling cascades that lead to increased platelet production.[1]

Caption: Lusutrombopag signaling pathway in megakaryocyte progenitor cells.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting stability studies according to ICH guidelines.

Caption: General experimental workflow for pharmaceutical stability testing.

Conclusion

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. database.ich.org [database.ich.org]

- 3. pharma.gally.ch [pharma.gally.ch]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 6. snscourseware.org [snscourseware.org]

- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 8. journals.ekb.eg [journals.ekb.eg]

- 9. chromatographyonline.com [chromatographyonline.com]

Technical Guide: Understanding the Certificate of Analysis for Lusutrombopag-d13

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for Lusutrombopag-d13. A CoA is a critical document that ensures the identity, purity, and quality of a compound for research and development purposes.[1][2] this compound, a deuterated analog of Lusutrombopag, is primarily used as an internal standard in quantitative bioanalysis, such as pharmacokinetic (PK) studies, due to its distinct mass.[3][4]

Compound Information

Lusutrombopag is an orally bioavailable, small-molecule thrombopoietin (TPO) receptor agonist.[5] It stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[6][7] The deuterated form, this compound, contains 13 deuterium atoms, which replace hydrogen atoms at specific positions in the molecule. This isotopic labeling provides a mass shift that is essential for its use in mass spectrometry-based assays.[3][8]

Typical Physical and Chemical Properties

The following table summarizes the general information typically found on a CoA for this compound.

| Parameter | Typical Specification | Source |

| Chemical Name | (2E)-3-(2,6-Dichloro-4-{[4-(3-{(1S)-1-[(hexyl-d13)oxy]ethyl}-2-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}phenyl)-2-methylprop-2-enoic acid | Manufacturer |

| Molecular Formula | C₂₉H₁₉D₁₃Cl₂N₂O₅S | [9][10] |

| Molecular Weight | 604.63 g/mol | [9][10] |

| Appearance | White to off-white solid | [9][10] |

| Solubility | Soluble in DMSO, Methanol | Manufacturer |

| Storage | Store at -20°C for long-term | [9] |

Analytical Data and Specifications

The core of the CoA is the analytical data section, which provides quantitative results from various tests to confirm the quality of the specific batch.

Summary of Analytical Tests

| Test | Method | Typical Acceptance Criteria | Example Result |

| Identity | ¹H NMR Spectroscopy | Consistent with the structure of this compound | Conforms |

| Identity | Mass Spectrometry (MS) | Consistent with the molecular weight of this compound | Conforms |

| Purity | High-Performance Liquid Chromatography (HPLC) | ≥ 98.0% | 98.64% |

| Isotopic Enrichment | Mass Spectrometry (MS) | ≥ 98.0% | 98.5% |

Note: Example results are based on publicly available CoAs and may vary by batch.[9][10]

Logical Workflow for Certificate of Analysis

The following diagram illustrates the typical workflow for the analysis and certification of a batch of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of the results presented in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

-

Objective: To determine the purity of the this compound sample by separating it from any impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of two solvents, typically Acetonitrile and water with an additive like formic acid or ammonium acetate to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV absorbance maximum of Lusutrombopag.

-

Procedure: A solution of the this compound sample is prepared in a suitable solvent (e.g., Methanol). A small volume is injected into the HPLC system. The chromatogram is recorded, and the area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the purity percentage.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

-

Objective: To confirm the molecular weight of the compound and determine the degree of deuterium incorporation.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI). A Liquid Chromatography (LC) system is often used for sample introduction.[11]

-

Procedure (Identity): The sample is introduced into the mass spectrometer. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The measured mass-to-charge ratio (m/z) is compared to the theoretical m/z for this compound.[11]

-

Procedure (Isotopic Enrichment): The mass spectrum is analyzed to determine the distribution of isotopic peaks. The relative intensity of the peak corresponding to the fully deuterated molecule (d13) is compared to the intensities of peaks corresponding to molecules with fewer deuterium atoms (d0, d1, d2, etc.). This ratio is used to calculate the isotopic enrichment percentage.

¹H NMR Spectroscopy for Structural Confirmation

-

Objective: To confirm the chemical structure of the compound.

-

Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆ or CDCl₃).

-

Procedure: The sample is dissolved in the NMR solvent, and the spectrum is acquired. For a deuterated compound like this compound, the ¹H NMR spectrum is expected to show a significant reduction or absence of signals at the positions where deuterium atoms have replaced protons, confirming the success of the deuteration. The remaining signals should be consistent with the non-deuterated parts of the molecule.

Mechanism of Action: Signaling Pathway

Lusutrombopag functions as a TPO receptor agonist. It binds to the transmembrane domain of the TPO receptor (also known as c-Mpl) on megakaryocytes and their precursors.[12][13][14] This binding mimics the action of endogenous thrombopoietin, activating downstream signaling pathways, primarily the JAK-STAT pathway, which promotes cell proliferation and differentiation, ultimately increasing platelet counts.[12][13]

References

- 1. Certificate of Analysis (CoA) [dedecke-gmbh.de]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Lusutrombopag: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. reference.medscape.com [reference.medscape.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. file.chemscene.com [file.chemscene.com]

- 11. arabjchem.org [arabjchem.org]

- 12. Lusutrombopag | C29H32Cl2N2O5S | CID 49843517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. What is Lusutrombopag used for? [synapse.patsnap.com]

Lusutrombopag-d13: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the deuterated thrombopoietin receptor agonist, Lusutrombopag-d13, and its parent compound, Lusutrombopag. It includes key chemical identifiers, a summary of its mechanism of action, detailed experimental protocols from preclinical and clinical studies, and a compilation of relevant quantitative data.

This compound is the deuterium-labeled analog of Lusutrombopag, an orally bioavailable, small-molecule thrombopoietin (TPO) receptor agonist. Due to its isotopic labeling, this compound serves as an ideal internal standard for analytical and pharmacokinetic studies, enabling precise quantification of Lusutrombopag in biological samples through methods like mass spectrometry and liquid chromatography.

Core Chemical and Physical Properties

This section provides the fundamental chemical identifiers for this compound and its parent compound, Lusutrombopag.

| Property | This compound | Lusutrombopag |

| Molecular Weight | 604.62 g/mol | 591.54 g/mol |

| Molecular Formula | C29H19D13Cl2N2O5S | C29H32Cl2N2O5S |

| CAS Number | 2983162-15-6 (Note: This CAS number is provided by some suppliers but is not universally listed. Other sources may state "N/A".) | 1110766-97-6[1] |

Mechanism of Action: TPO Receptor Signaling

Lusutrombopag acts as a thrombopoietin receptor (TPO-R) agonist, mimicking the effects of endogenous thrombopoietin. It binds to the transmembrane domain of the TPO receptor on megakaryocytes and their progenitors. This binding event triggers a downstream signaling cascade, primarily through the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathways. The activation of this pathway promotes the proliferation and differentiation of megakaryocytic progenitor cells, leading to an increase in mature megakaryocytes and, consequently, elevated platelet production.

Experimental Protocols

Detailed methodologies from key preclinical and clinical studies are outlined below, providing a framework for the design of related experiments.

Preclinical Pharmacokinetic Study in Rats

A study investigating the pharmacokinetics of Lusutrombopag in rats utilized a validated UPLC-MS/MS method for plasma concentration analysis.

-

Animal Model: Male Sprague-Dawley rats.

-

Dosing: A single oral administration of 10 mg/kg Lusutrombopag.

-

Sample Collection: Blood samples were collected at various time points post-administration.

-

Sample Preparation: Protein precipitation was used to extract Lusutrombopag from plasma samples.

-

Instrumentation: A UPLC-MS/MS system equipped with a triple quadrupole mass spectrometer.

-

Chromatographic Conditions:

-

Column: CORTECS UPLC C18 column (2.1 × 50 mm, 1.6 μm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 0.4 ml/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive.

-

MRM Transitions: For quantitative analysis, the transition of m/z 592.97 ⟶ 491.02 was monitored for Lusutrombopag.

-

-

Internal Standard: Poziotinib was used as the internal standard.

Clinical Trial Protocol (L-PLUS 2 Study)

The L-PLUS 2 study was a Phase 3, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of Lusutrombopag in patients with chronic liver disease and thrombocytopenia undergoing invasive procedures.

-

Patient Population: Adults with chronic liver disease and a baseline platelet count of < 50 × 10⁹/L scheduled for an invasive procedure.

-

Study Design:

-

Screening Period: Up to 28 days before randomization.

-

Treatment Period: 7 days, with patients receiving either 3 mg of Lusutrombopag or a matching placebo orally once daily.

-

Post-treatment Period: 28 days, with the invasive procedure scheduled between days 9 and 14.

-

-

Primary Efficacy Endpoint: The proportion of patients who did not require a platelet transfusion before the invasive procedure and did not need rescue therapy for bleeding.

-

Key Secondary Endpoints:

-

The proportion of patients who avoided platelet transfusion throughout the study.

-

The number of days the platelet count remained at or above 50 × 10⁹/L.

-

-

Monitoring:

-

Platelet counts were monitored regularly.

-

Safety assessments included monitoring for adverse events, with a particular focus on thrombotic events. Portal vein thrombosis was assessed using imaging studies (ultrasonography, CT, or MRI) at screening and after the procedure.

-

Quantitative Data

The following tables summarize key pharmacokinetic and pharmacodynamic data for Lusutrombopag from various studies.

Table 1: Pharmacokinetic Parameters of Lusutrombopag

| Parameter | Species/Population | Dose | Value |

| Cmax | Healthy Subjects | 3 mg (single dose) | 111 ng/mL |

| AUC | Healthy Subjects | 3 mg (single dose) | 2931 ng.hr/mL |

| Tmax | Patients with Chronic Liver Disease | 3 mg | ~6 to 8 hours |

| Terminal Half-life (t1/2) | Healthy Subjects | 3 mg | ~27 hours |

| Apparent Volume of Distribution (Vd/F) | Healthy Subjects | 3 mg | 39.5 L |

| Plasma Protein Binding | In vitro | N/A | >99.9% |

| Clearance (CL/F) | Patients with Chronic Liver Disease | 3 mg | 1.1 L/hr |

Table 2: Pharmacodynamic and Efficacy Data (L-PLUS 2 Study)

| Parameter | Lusutrombopag (3 mg) | Placebo | P-value |

| Patients avoiding pre-procedure platelet transfusion | 64.8% | 29.0% | <0.0001 |

| Median duration of platelet count ≥ 50 × 10⁹/L (days) | 19.2 | 0.0 | <0.0001 |

| Mean maximum platelet count (in patients without transfusion) | 86.9 × 10⁹/L | N/A | N/A |

| Median time to reach maximum platelet count (days) | 12.0 | N/A | N/A |

References

Methodological & Application

Application Note: High-Throughput Analysis of Lusutrombopag in Human Plasma using Lusutrombopag-d13 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Lusutrombopag in human plasma. The method utilizes a stable isotope-labeled internal standard, Lusutrombopag-d13, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and clinical research. The sample preparation is streamlined using a simple protein precipitation technique, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reverse-phase column followed by detection using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. This method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Lusutrombopag is an orally bioavailable, small-molecule thrombopoietin (TPO) receptor agonist.[1][2] It is indicated for the treatment of thrombocytopenia in adult patients with chronic liver disease who are scheduled to undergo a medical procedure.[3][4] Accurate and reliable quantification of Lusutrombopag in biological matrices is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy and safety.[5][6]

LC-MS/MS has become the preferred method for bioanalytical studies due to its high sensitivity, selectivity, and speed.[7] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative LC-MS/MS.[8][9] SIL-ISs are chemically identical to the analyte and co-elute, effectively compensating for variations in sample preparation, matrix effects, and instrument response, thereby improving the overall precision and accuracy of the method.[10][11] This application note details a validated LC-MS/MS method for the determination of Lusutrombopag in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Lusutrombopag reference standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Stock and Working Solutions

-

Lusutrombopag Stock Solution (1 mg/mL): Accurately weigh and dissolve Lusutrombopag in methanol.

-

This compound Working Solution (100 ng/mL): Prepare by diluting a stock solution of this compound in 50:50 acetonitrile/water.

-

Calibration Standards and Quality Control (QC) Samples: Prepare by spiking appropriate amounts of Lusutrombopag working solutions into blank human plasma.

Sample Preparation

-

To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the this compound internal standard working solution (100 ng/mL in acetonitrile).

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| HPLC System | Shimadzu LC-20AD or equivalent |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | |

| Time (min) | %B |

| 0.0 - 0.5 | 20 |

| 0.5 - 2.5 | 95 |

| 2.5 - 3.0 | 95 |

| 3.0 - 3.1 | 20 |

| 3.1 - 4.0 | 20 |

Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | Sciex API 4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | |

| Analyte | Q1 (m/z) |

| Lusutrombopag | 593.1 |

| This compound | 606.1 |

| Dwell Time | 200 ms |

| Collision Gas | Nitrogen |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, and stability according to regulatory guidelines.

Linearity:

The calibration curve was linear over the concentration range of 2.0 to 150.0 ng/mL. A correlation coefficient (r²) of >0.99 was consistently achieved.

Precision and Accuracy:

The intra- and inter-day precision and accuracy were evaluated using QC samples at three concentration levels.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |

| Low | 6.0 | 5.2 | 7.8 | -3.1 | -1.5 |

| Medium | 60.0 | 3.8 | 6.1 | 1.2 | 2.8 |

| High | 120.0 | 4.5 | 5.9 | 2.5 | 3.4 |

Data presented is representative and based on similar published methods.[7]

Stability:

Lusutrombopag was found to be stable in human plasma under various storage conditions, including room temperature, freeze-thaw cycles, and long-term storage at -80°C.

Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the LC-MS/MS analysis of Lusutrombopag.

Caption: Simplified signaling pathway of Lusutrombopag.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantitative analysis of Lusutrombopag in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the reliability of the results. This method is well-suited for supporting pharmacokinetic studies and therapeutic drug monitoring of Lusutrombopag in a clinical research setting.

References

- 1. Pharmacokinetics of Lusutrombopag, a Novel Thrombopoietin Receptor Agonist, in Rats by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of novel LC–MS/MS method for determination of Lusutrombopag in rat plasma and its application to pharmacokinetic studies - Arabian Journal of Chemistry [arabjchem.org]

- 3. Lusutrombopag for the Treatment of Thrombocytopenia in Patients With Chronic Liver Disease Undergoing Invasive Procedures (L‐PLUS 2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. va.gov [va.gov]

- 5. Pharmacokinetic/Pharmacodynamic Modelling and Simulation of Lusutrombopag, a Novel Thrombopoietin Receptor Agonist, for the Treatment of Thrombocytopenia in Patients with Chronic Liver Disease Undergoing Invasive Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic Assessment and Treatment Effect of Lusutrombopag in Child-Pugh Class C Patients: Review of Patient Data from Two Clinical Studies and Post-Marketing Surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. texilajournal.com [texilajournal.com]

- 11. resolvemass.ca [resolvemass.ca]

Application Notes and Protocols for a Lusutrombopag Pharmacokinetic Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lusutrombopag is an orally administered, small molecule thrombopoietin (TPO) receptor agonist.[1][2] It stimulates the proliferation and differentiation of megakaryocytes, leading to an increase in platelet production.[2][3][4][5] This makes it a valuable therapeutic agent for the treatment of thrombocytopenia, particularly in patients with chronic liver disease (CLD) undergoing invasive procedures.[1][6][7] Understanding the pharmacokinetic (PK) profile of Lusutrombopag is crucial for optimizing dosing regimens and ensuring patient safety and efficacy.

This document provides a detailed protocol for the quantitative determination of Lusutrombopag in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described assay is essential for pharmacokinetic studies, enabling the accurate measurement of drug concentrations over time.

Pharmacokinetic Profile of Lusutrombopag

A summary of the key pharmacokinetic parameters of Lusutrombopag in humans is presented in the table below.

| Parameter | Value | Reference |

| Absorption | ||

| Tmax (Time to Peak Concentration) | 6 - 8 hours | [3][8][9] |

| Bioavailability | Food has no significant effect | [3][8] |

| Dose Proportionality | Pharmacokinetics are dose-proportional over single-doses of 1–50 mg. | [3][8][9] |

| Steady State | Reached after 5 days of multiple-dose administration. | [8][9] |

| Distribution | ||

| Volume of Distribution (Vd/F) | 39.5 L | [3][9] |

| Protein Binding | > 99.9% | [3][9] |

| Metabolism | ||

| Primary Metabolizing Enzymes | CYP4 enzymes, particularly CYP4A11. | [3][9] |

| Metabolic Pathways | Primarily ω- and β-oxidation, as well as glucuronidation. | [3] |

| Excretion | ||

| Route of Elimination | Primarily fecal | [3][9] |

| Fecal Excretion | ~83% of the administered dose (16% as unchanged drug). | [3][9] |

| Urinary Excretion | ~1% of the administered dose. | [3][9] |

| Terminal Elimination Half-life (t1/2) | Approximately 27 hours in healthy adults. | [3][9] |

Signaling Pathway of Lusutrombopag

Lusutrombopag mimics the action of endogenous thrombopoietin (TPO) by binding to and activating the TPO receptor (also known as MPL).[3][4][5] This activation triggers a downstream signaling cascade involving the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathways, ultimately leading to increased platelet production.[3][4][5]

Caption: Lusutrombopag signaling pathway.

Experimental Protocol: Lusutrombopag Pharmacokinetic Assay

This protocol details the materials and procedures for the quantification of Lusutrombopag in human plasma using LC-MS/MS.

Materials and Reagents

-

Lusutrombopag analytical standard

-

Internal Standard (IS), e.g., Poziotinib[10][11] or a stable isotope-labeled Lusutrombopag

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Pipettes and tips

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., a triple quadrupole instrument) equipped with an electrospray ionization (ESI) source.

Standard Solutions Preparation

-

Stock Solutions: Prepare stock solutions of Lusutrombopag and the IS in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Lusutrombopag stock solution with 50% acetonitrile to create working solutions for calibration standards and quality control (QC) samples.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare a calibration curve (e.g., 2-2000 ng/mL) and QC samples at low, medium, and high concentrations.[11][12][13]

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of acetonitrile containing the internal standard.[10][11][12]

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes.

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following are suggested starting parameters that should be optimized for the specific instrumentation used.

| Parameter | Suggested Value | Reference |

| Liquid Chromatography | ||

| Column | C18 reverse-phase column (e.g., CORTECS UPLC C18, 2.1 x 50 mm, 1.6 µm) | [10][11][13] |

| Mobile Phase A | 0.1% Formic acid in water | [10][11][12][13] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | [10][11][12] |

| Flow Rate | 0.4 mL/min | [10][11][12][13] |

| Gradient | Optimized to provide good separation and peak shape. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage, hold, and then return to initial conditions for re-equilibration. | [10][11][13] |

| Injection Volume | 2 - 10 µL | [14] |

| Column Temperature | 37 - 40 °C | [13][15] |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [10][11][12] |

| Multiple Reaction Monitoring (MRM) Transitions | ||

| Lusutrombopag | m/z 593.1 → 272.3 or m/z 592.97 → 491.02 | [10][11][12] |

| Poziotinib (IS) | m/z 492.06 → 354.55 | [10][11] |

| Dwell Time | Optimized for the number of MRM transitions and desired number of data points across the peak. | |

| Collision Energy | Optimized for each MRM transition to maximize signal intensity. | |

| Source Parameters (e.g., Gas flows, Temperature) | Optimized for the specific instrument and flow rate. |

Data Analysis

-

Integrate the peak areas for Lusutrombopag and the IS.

-

Calculate the peak area ratio of Lusutrombopag to the IS.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

-

Determine the concentration of Lusutrombopag in the QC and unknown samples from the calibration curve.

Experimental Workflow

The following diagram illustrates the overall workflow for the Lusutrombopag pharmacokinetic assay.

Caption: Experimental workflow for Lusutrombopag PK assay.

Method Validation

The analytical method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA. Key validation parameters include:

-

Selectivity and Specificity: Assess the potential for interference from endogenous plasma components.

-

Linearity: Demonstrate a linear relationship between the detector response and the analyte concentration over the intended range.

-

Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter in the data, respectively, for both intra-day and inter-day runs.[11][12][13]

-

Recovery: Evaluate the efficiency of the extraction procedure.[11][12][13]

-

Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix.

-

Stability: Evaluate the stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop, and long-term storage).[12]

Conclusion

The provided protocol offers a robust and sensitive LC-MS/MS method for the quantification of Lusutrombopag in human plasma. This assay is a critical tool for researchers and drug development professionals involved in pharmacokinetic studies of Lusutrombopag, enabling a deeper understanding of its disposition in the human body and facilitating the optimization of its clinical use. Adherence to rigorous method validation procedures is essential to ensure the reliability and accuracy of the generated data.

References

- 1. Systematic Review with Meta-Analysis: Efficacy and Safety of Lusutrombopag for Severe Thrombocytopenia in Patients with Chronic Liver Disease Undergoing Invasive Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lusutrombopag: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Lusutrombopag | C29H32Cl2N2O5S | CID 49843517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetic/Pharmacodynamic Modelling and Simulation of Lusutrombopag, a Novel Thrombopoietin Receptor Agonist, for the Treatment of Thrombocytopenia in Patients with Chronic Liver Disease Undergoing Invasive Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic Assessment and Treatment Effect of Lusutrombopag in Child–Pugh Class C Patients: Review of Patient Data from Two Clinical Studies and Post-Marketing Surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Item - Pharmacokinetics of Lusutrombopag, a Novel Thrombopoietin Receptor Agonist, in Rats by UPLC-MS/MS - Deakin University - Figshare [dro.deakin.edu.au]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetics of Lusutrombopag, a Novel Thrombopoietin Receptor Agonist, in Rats by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ejas.journals.ekb.eg [ejas.journals.ekb.eg]

- 15. tandfonline.com [tandfonline.com]

Application Notes and Protocols for Lusutrombopag-d13 in Metabolite Identification Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lusutrombopag is an orally bioavailable thrombopoietin (TPO) receptor agonist designed to treat thrombocytopenia, particularly in patients with chronic liver disease.[1][2][3] Understanding the metabolic fate of Lusutrombopag is crucial for a comprehensive assessment of its safety and efficacy. Stable isotope-labeled compounds, such as Lusutrombopag-d13, are invaluable tools in drug metabolism studies. They serve as internal standards for accurate quantification and aid in the confident identification of metabolites by mass spectrometry (MS), distinguishing drug-related material from endogenous matrix components.[4] This document provides detailed application notes and protocols for the utilization of this compound in metabolite identification studies.

Metabolic Profile of Lusutrombopag

Human studies using [¹⁴C]-lusutrombopag have elucidated its primary metabolic pathways. The drug is extensively metabolized, with the majority of the administered dose excreted in feces (approximately 83%).[5][6][7] The main metabolic routes involve ω-oxidation and subsequent β-oxidation of the hexyloxy side chain, primarily mediated by cytochrome P450 enzymes, particularly CYP4A11.[1][3][5][7]

Key identified metabolites include:

-

M1: Lusutrombopag acyl glucuronide

-

M2: Taurine conjugate of Lusutrombopag β-oxidated carboxylic acid

-

M3: Lusutrombopag-5-keto

-

M4: Lusutrombopag β-oxidated carboxylic acid

-

M5: Lusutrombopag-O-deshexyl

-

M6: Lusutrombopag-O-propanol or Lusutrombopag-O-acetic acid

Quantitative Data Summary

The following table summarizes the quantitative data on the excretion of Lusutrombopag and its metabolites in humans following a single oral dose of [¹⁴C]-lusutrombopag.

| Component | Matrix | % of Administered Dose |

| Unchanged Lusutrombopag | Feces | ~16% |

| M1 | Urine | 0.02% |

| Feces | 1.59% | |

| M2 | Feces | 0.66% |

| M3 | Feces | 2.04% |

| M4 | Feces | 1.53% |

| M5 | Urine | 0.03% |

| Feces | 17.9% (co-eluted with M6) | |

| M6 | Feces | 17.9% (co-eluted with M5) |

| M7 | Feces | 16.9% |

| Total Radioactivity | Feces | ~83% |

| Urine | ~1% |

Data sourced from human mass balance studies.[5][6]

Experimental Protocols

Protocol 1: In Vitro Metabolite Identification using Human Liver Microsomes

This protocol describes the use of this compound as an internal standard for the identification and semi-quantitative analysis of metabolites generated from the incubation of Lusutrombopag with human liver microsomes.

Materials:

-

Lusutrombopag

-

This compound solution (as internal standard)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid (for quenching and protein precipitation)

-

Water with 0.1% formic acid

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM, and Lusutrombopag. Pre-warm the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Quenching: Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing a known concentration of this compound.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes to precipitate proteins.

-

Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable solvent (e.g., 50:50 ACN:water with 0.1% formic acid).

-

LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. Analyze the data for the presence of expected metabolites by looking for characteristic mass shifts and co-elution with the parent drug. The presence of the d13-labeled isotopic pattern in the internal standard aids in confirming the drug-related peaks.

Protocol 2: Metabolite Profiling in Biological Matrices (e.g., Plasma, Feces)

This protocol outlines the procedure for extracting and analyzing Lusutrombopag and its metabolites from biological samples, using this compound as an internal standard for quantification.

Materials:

-

Biological matrix (plasma, homogenized feces)

-

This compound solution (as internal standard)

-

Extraction solvent (e.g., acetonitrile, methanol)

-

Solid Phase Extraction (SPE) cartridges (if necessary for sample clean-up)

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Thaw the biological samples (e.g., plasma, fecal homogenate) on ice.

-

Internal Standard Spiking: Spike a known amount of the sample with the this compound internal standard solution.

-

Extraction:

-

For Plasma: Perform protein precipitation by adding 3 volumes of cold acetonitrile. Vortex and centrifuge to pellet the protein.

-

For Feces: Homogenize the fecal sample in an appropriate buffer. Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes.

-

-

Sample Clean-up (if necessary): The supernatant from the protein precipitation or the eluate from the extraction may be further purified using SPE to remove interfering matrix components.

-

Final Sample Preparation: Evaporate the solvent from the cleaned-up sample and reconstitute in the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method. The use of this compound as an internal standard allows for the accurate quantification of Lusutrombopag and its metabolites by correcting for matrix effects and variations in sample preparation and instrument response.

Visualizations

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. drugs.com [drugs.com]

- 3. Lusutrombopag | C29H32Cl2N2O5S | CID 49843517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Human mass balance, metabolism, and cytochrome P450 phenotyping of lusutrombopag - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lusutrombopag Plasma Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of Lusutrombopag from plasma matrices for quantitative analysis, primarily utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following sections detail validated methodologies for Solid-Phase Extraction (SPE) and Protein Precipitation (PPT), offering a comparative overview of their performance metrics.

Overview of Sample Preparation Techniques

The accurate quantification of Lusutrombopag in plasma is crucial for pharmacokinetic and toxicokinetic studies. The selection of an appropriate sample preparation technique is critical to remove interfering substances from the plasma matrix, such as proteins and phospholipids, which can suppress the ionization of the analyte and compromise the accuracy and sensitivity of LC-MS/MS analysis. The two most common and effective methods for Lusutrombopag are Solid-Phase Extraction and Protein Precipitation.

-

Solid-Phase Extraction (SPE): A highly selective method that isolates the analyte of interest based on its physicochemical properties. SPE is a reliable and cost-effective technique that offers significant improvements over older methods like liquid-liquid extraction by reducing solvent usage and improving reproducibility.[1][2] This technique effectively removes interfering biological matrix components while concentrating the analyte, leading to cleaner extracts and enhanced sensitivity.[2]

-

Protein Precipitation (PPT): A simpler and faster technique that involves adding a water-miscible organic solvent, typically acetonitrile, to the plasma sample to denature and precipitate proteins.[3][4][5][6] While less selective than SPE, PPT is a rapid and cost-effective method suitable for high-throughput analysis.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from validated bioanalytical methods for Lusutrombopag in plasma using SPE and Protein Precipitation.

Table 1: Solid-Phase Extraction (SPE) Method Performance

| Parameter | Value | Reference |

| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL | [1][2][7] |

| Linearity Range | 2.0–150.0 ng/mL | [1][2] |

| Correlation Coefficient (r²) | 0.9998 | [1][2] |

| Extraction Recovery | ||

| @ 7.0 ng/mL (Low QC) | 92.9 ± 3.5% | [1] |

| @ 70.0 ng/mL (Medium QC) | 86.7 ± 6.6% | [1] |

| @ 140.0 ng/mL (High QC) | 89.4 ± 5.7% | [1] |

| Precision (RSD) | ||

| Intra-day | 3.8–6.9% | [2][7] |

| Inter-day | 6.8–10.5% | [2][7] |

| Accuracy | ||

| Intra-day | 2.5–4.9% | [2][7] |

| Inter-day | 5.5–7.2% | [2][7] |

Table 2: Protein Precipitation (PPT) Method Performance

| Parameter | Value | Reference |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL | [3][7] |

| Linearity Range | 2–2000 ng/mL | [3][7] |

| Extraction Recovery | 82.15% to 90.34% | [3][7] |

| Precision (RSD) | ||

| Intra-day and Inter-day | ≤ 9.66% | [3][7] |

| Accuracy | 105.82% to 108.27% | [3][7] |

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is based on a validated LC-MS/MS method for the determination of Lusutrombopag in rat plasma.[1]

Materials:

-

Rat plasma samples

-

Methanol (LC-MS grade)

-

Ultrapure water

-

Agilent Bond ElutPlexa SPE cartridges (30 mg, 1 cc) or equivalent

-

1.5 mL Eppendorf tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system

Procedure:

-

Sample Pre-treatment:

-

Pipette 100 µL of rat plasma into a 1.5 mL Eppendorf tube.

-

Add 100 µL of methanol to the plasma sample.

-

Vortex the mixture for 30 seconds.

-

Centrifuge the sample at 15,000 x g for 5 minutes.

-

-

SPE Cartridge Conditioning:

-

Precondition the SPE cartridge with 1.0 mL of methanol.

-

Equilibrate the cartridge with 1.0 mL of ultrapure water.

-

-

Sample Loading:

-

Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 1.0 mL of water.

-

Dry the cartridge under vacuum.

-

-

Elution:

-

Elute Lusutrombopag from the cartridge with 1.0 mL of methanol.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the collected eluent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Analysis:

-

Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

-

Protocol 2: Protein Precipitation (PPT)

This protocol is based on a UPLC-MS/MS method for the determination of Lusutrombopag in rat plasma.[3]

Materials:

-

Rat plasma samples

-

Acetonitrile (LC-MS grade)

-

Internal Standard (IS) solution (e.g., poziotinib at 0.5 µg/mL)

-

1.5 mL centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Allow plasma samples to thaw to room temperature and vortex to ensure homogeneity.

-

Pipette 50 µL of the plasma sample into a 1.5 mL centrifuge tube.

-

Add 20 µL of the internal standard solution.

-

Add 100 µL of acetonitrile to the mixture.

-

-

Precipitation and Centrifugation:

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes.

-

-

Supernatant Collection and Analysis:

-

Carefully collect the supernatant.

-

Inject 2 µL of the supernatant directly into the UPLC-MS/MS system for analysis.

-

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described sample preparation techniques.

Caption: Solid-Phase Extraction (SPE) workflow for Lusutrombopag plasma analysis.

Caption: Protein Precipitation (PPT) workflow for Lusutrombopag plasma analysis.

References

- 1. Development and validation of novel LC–MS/MS method for determination of Lusutrombopag in rat plasma and its application to pharmacokinetic studies - Arabian Journal of Chemistry [arabjchem.org]

- 2. arabjchem.org [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. a protein precipitation extraction method [protocols.io]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

Application Note: Chromatographic Separation of Lusutrombopag and its Metabolites for Pharmacokinetic and Metabolism Studies

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of Lusutrombopag and its major metabolites in biological matrices using Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). The described methodology is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and metabolism studies of Lusutrombopag. The protocol includes sample preparation, chromatographic conditions, and mass spectrometric parameters. Additionally, this document outlines the metabolic pathways of Lusutrombopag and presents the validation data in a clear, tabular format.

Introduction

Lusutrombopag is an orally bioavailable thrombopoietin (TPO) receptor agonist that stimulates the proliferation and differentiation of megakaryocytes, leading to an increase in platelet production.[1][2] It is indicated for the treatment of thrombocytopenia in adult patients with chronic liver disease who are scheduled to undergo a medical or dental procedure.[2][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Lusutrombopag is fundamental to its clinical development and use.

The primary route of elimination for Lusutrombopag is through metabolism, followed by excretion in the feces.[4][5][6] The main metabolic pathways involve ω-oxidation and subsequent β-oxidation, primarily mediated by CYP4 enzymes, with CYP4A11 being a major contributor.[1][2][4][5] This leads to the formation of several metabolites, with M6 (lusutrombopag-O-propanol or lusutrombopag-O-acetic acid) and M7 (lusutrombopag-O-ethane-1,2-diol) being the most abundant in feces.[4][5][6] A robust and reliable analytical method is essential for the simultaneous determination of Lusutrombopag and its metabolites to fully characterize its pharmacokinetic profile.

This application note details a validated UPLC-MS/MS method for the determination of Lusutrombopag in rat plasma, which can be adapted for the analysis of its metabolites in various biological samples.[7][8][9][10]

Metabolic Pathway of Lusutrombopag

Lusutrombopag undergoes extensive metabolism before excretion. The metabolic cascade is initiated by ω-oxidation, followed by β-oxidation of the alkyl side chain. Glucuronidation also occurs to a lesser extent.[1][2][4] The resulting metabolites are primarily excreted in the feces.[4][5]

Caption: Metabolic pathway of Lusutrombopag.

Experimental Protocol: UPLC-MS/MS Analysis

This protocol is based on a validated method for the determination of Lusutrombopag in rat plasma and can be adapted for metabolite analysis.[7][8][9][10]

Sample Preparation (Protein Precipitation)

Caption: Workflow for plasma sample preparation.

UPLC Conditions

| Parameter | Value |

| System | Waters ACQUITY UPLC |

| Column | CORTECS UPLC C18 (2.1 x 50 mm, 1.6 µm)[8][9][10] |

| Mobile Phase A | Water with 0.1% Formic Acid[7][8][9][10] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[7][8] |

| Flow Rate | 0.4 mL/min[7][8][9][10] |

| Column Temperature | 37°C[8] |

| Injection Volume | 2 µL[8] |

| Run Time | 3 minutes[8] |

| Gradient Elution | 0.0-0.5 min (20% B), 0.5-1.0 min (20-95% B), 1.0-2.0 min (95% B), 2.0-2.6 min (95-20% B)[8] |

Mass Spectrometry Conditions

| Parameter | Value |

| System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[7][8][9] |

| Scan Type | Multiple Reaction Monitoring (MRM)[7][8][9] |

| Capillary Voltage | 4 kV[8] |

| Cone Voltage | 30 V[8] |

| Source Temperature | 150°C[8] |

| Desolvation Temperature | 500°C[8] |

| Collision Energy | Lusutrombopag: 20 V, Poziotinib (IS): 28 V[8] |

| MRM Transitions | Lusutrombopag: m/z 592.97 → 491.02, Poziotinib (IS): m/z 492.06 → 354.55[7][8][9] |

Quantitative Data and Method Performance

The UPLC-MS/MS method was validated for the quantification of Lusutrombopag in rat plasma.[7][8][9][10]

Method Validation Parameters for Lusutrombopag

| Parameter | Result |

| Linearity Range | 2 - 2000 ng/mL[7][8][10] |

| Correlation Coefficient (r²) | > 0.99[11] |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL[7][8][10][11] |

| Intra-day Precision (%RSD) | ≤ 9.66%[7][10] |

| Inter-day Precision (%RSD) | ≤ 9.66%[7][10] |

| Accuracy | 105.82% - 108.27%[7][10] |

| Extraction Recovery | 82.15% - 90.34%[7][10] |

Distribution of Lusutrombopag and its Metabolites in Excreta

A human mass balance study following a single oral dose of [¹⁴C]-lusutrombopag provided insights into the excretion of the parent drug and its metabolites.[4][5]

| Compound | % of Administered Dose in Feces |

| Unchanged Lusutrombopag | 16%[1] |

| M1 (Acyl Glucuronide) | 1.59%[4] |

| M2 (Taurine Conjugate) | 0.66%[4] |

| M3 (5-keto) | 2.04%[4] |

| M4 (β-oxidated carboxylic acid) | 1.53%[4] |

| M5 (O-deshexyl) & M6 | 17.9%[4] |

| M7 (O-ethane-1,2-diol) | 16.9%[4] |

| Total Radioactivity Recovery in Feces | ~83%[4][5][6] |

Conclusion

The UPLC-MS/MS method described provides a robust and sensitive approach for the quantitative analysis of Lusutrombopag in biological matrices. This method, coupled with a thorough understanding of Lusutrombopag's metabolic pathways, offers a valuable tool for researchers in the fields of drug metabolism and pharmacokinetics. The provided protocols and data can serve as a foundation for further studies on Lusutrombopag and its metabolites.

References